4-Chloro-3-nitrotoluene

Process Chemistry Nitration Isomer Separation

4-Chloro-3-nitrotoluene (4C3NT, CAS 89-60-1) is a halogenated nitro-aromatic compound with the formula C7H6ClNO2, appearing as a light yellow to orange liquid (mp 7 °C). As a disubstituted toluene derivative bearing both chloro and nitro groups, it serves as a versatile building block for pharmaceuticals and agrochemicals , enabling selective downstream transformations such as nitro group reduction to the corresponding aniline and nucleophilic aromatic substitution.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 89-60-1
Cat. No. B146361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitrotoluene
CAS89-60-1
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H6ClNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
InChIKeyNWESJZZPAJGHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-nitrotoluene (CAS 89-60-1): Procurement-Ready Data for a Core Aromatic Intermediate


4-Chloro-3-nitrotoluene (4C3NT, CAS 89-60-1) is a halogenated nitro-aromatic compound with the formula C7H6ClNO2, appearing as a light yellow to orange liquid (mp 7 °C) . As a disubstituted toluene derivative bearing both chloro and nitro groups, it serves as a versatile building block for pharmaceuticals and agrochemicals [1], enabling selective downstream transformations such as nitro group reduction to the corresponding aniline and nucleophilic aromatic substitution [2]. Its precise substitution pattern—a chlorine atom para to the methyl group and a nitro group meta to the methyl group—dictates a specific and predictable reactivity profile, making it a strategic choice for constructing complex molecules.

Why 4-Chloro-3-nitrotoluene (CAS 89-60-1) Cannot Be Replaced by Its Common Isomers


The reactivity and resulting product profile of chloronitrotoluene derivatives are exquisitely sensitive to the relative positions of their three substituents. The target compound, with its specific 4-chloro, 3-nitro, 1-methyl substitution, possesses a unique electronic environment and steric profile. This dictates not only its inherent reactivity in reactions like nucleophilic aromatic substitution (SNAr) [1] but also its behavior in downstream multi-step syntheses. Interchanging it with a regioisomer such as 2-chloro-5-nitrotoluene (CAS 13290-74-9) would lead to a different electronic push-pull effect, altering reaction rates and regioselectivity in subsequent transformations, thereby potentially leading to a different final product or a significant drop in yield and purity . The following evidence demonstrates the specific, quantifiable advantages of this precise isomer.

Quantitative Evidence: 4-Chloro-3-nitrotoluene (CAS 89-60-1) vs. Analogs and Alternatives


Selective Isomer Enrichment via Improved Mononitration Process

An improved mononitration process for p-chlorotoluene directly addresses the procurement challenge of isomer separation. A patented method demonstrates a more favorable distribution of the target 4-chloro-3-nitrotoluene relative to its primary co-product, 4-chloro-2-nitrotoluene, while simultaneously minimizing dinitro impurities [1]. This process innovation provides a quantitative basis for selecting a synthetic route that yields a more enriched mixture of the desired isomer, reducing downstream purification burden and cost.

Process Chemistry Nitration Isomer Separation Yield Optimization

Vibrational Spectroscopic Fingerprint for Identity Confirmation and Quality Assurance

A rigorous vibrational spectral analysis provides a quantitative, reference-grade fingerprint for the compound [1]. The study reports both experimental (FT-IR and FT-Raman) spectra and corresponding DFT-calculated values. This data serves as a definitive standard for confirming the identity and purity of received material, offering a clear differentiation from other chloronitrotoluene isomers which would exhibit distinct spectral signatures.

Analytical Chemistry Quality Control Spectroscopy Identity Testing

Validated Application as a Selective PARP-2 Inhibitor Precursor

4-Chloro-3-nitrotoluene is a documented and validated precursor in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, a class of compounds under investigation as selective inhibitors of PARP-2 . This application is not a theoretical possibility but a reported synthetic pathway, differentiating it from other potential building blocks that may not offer a similarly direct route to this specific chemotype.

Medicinal Chemistry Pharmaceutical Intermediates PARP-2 Quinazoline

Where 4-Chloro-3-nitrotoluene (CAS 89-60-1) Delivers Verifiable Value: Key Application Scenarios


Process Development: Optimizing Large-Scale Nitration Workflows

Process chemists and engineers developing or scaling up the mononitration of p-chlorotoluene can leverage the improved method detailed in patent US2810000A [1] to achieve a more favorable isomer ratio. By implementing the described reaction conditions, a team can directly reduce the formation of undesirable dinitro byproducts from the baseline of 0.5-3% to a significantly lower level, thereby simplifying purification, increasing overall yield, and enhancing the safety profile of the manufacturing process. This is a direct, evidence-backed application for industrial procurement and process optimization.

Quality Control: Definitive Identity Verification of Received Material

QC/QA laboratories in pharmaceutical and fine chemical companies can utilize the comprehensive vibrational spectroscopic data from Govindarajan et al. [2] as an authoritative reference for incoming material verification. By comparing the experimentally obtained FT-IR or FT-Raman spectrum of a received batch of 4-chloro-3-nitrotoluene against the published data, analysts can confidently confirm the correct isomer has been supplied and assess for the presence of common impurities. This mitigates the risk of costly downstream synthesis failures due to misidentified starting material.

Medicinal Chemistry: A Strategic Starting Point for PARP-2 Inhibitor Programs

Medicinal chemists focused on developing selective PARP-2 inhibitors can use 4-chloro-3-nitrotoluene as a direct building block for synthesizing the quinazoline-2,4(1H,3H)-dione core, a validated pharmacophore in this field . Procuring this specific intermediate provides a reliable and literature-supported entry into this chemical series, streamlining the early stages of hit-to-lead optimization. This is a superior choice over sourcing a different regioisomer, which would necessitate a lengthier and potentially lower-yielding synthetic route to the same target scaffold.

Technical Documentation Hub

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